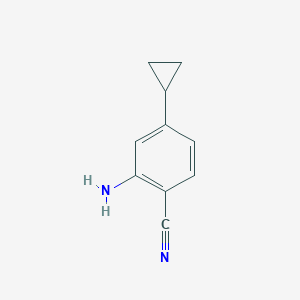

2-Amino-4-cyclopropylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

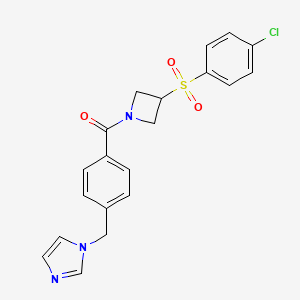

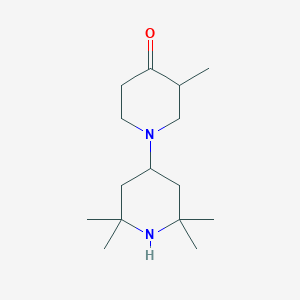

2-Amino-4-cyclopropylbenzonitrile is a chemical compound with the molecular formula C10H10N2 . It has a molecular weight of 158.2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for 2-Amino-4-cyclopropylbenzonitrile is1S/C10H10N2/c11-6-9-4-3-8 (5-10 (9)12)7-1-2-7/h3-5,7H,1-2,12H2 . This indicates the presence of a cyclopropyl group attached to the 4th carbon of a benzonitrile ring, and an amino group attached to the 2nd carbon of the same ring . Physical And Chemical Properties Analysis

2-Amino-4-cyclopropylbenzonitrile is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Chemical Synthesis

2-Amino-4-cyclopropylbenzonitrile is a chemical compound with the molecular formula C10H10N2 . It is used in various chemical reactions due to its unique structure and properties .

Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans

This compound has been used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans . The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions . This method provides several advantages such as milder reaction conditions, cost effectiveness, short reaction time, and simple work up procedures .

Use in Green and Mechanochemical One-Pot Multicomponent Synthesis

2-Amino-4-cyclopropylbenzonitrile has been used in green and mechanochemical one-pot multicomponent synthesis . This method is environmentally friendly and provides high efficiency, selectivity, high yield, and simple reaction procedures .

Use in the Synthesis of Pyrans Derivatives

This compound has been used in the synthesis of pyrans derivatives . The reaction was optimized by the reaction of 4-methoxy benzaldehyde, malononitrile, and dimedone as a model reaction .

Use in the Development of Chemotherapeutic Drugs

Due to its unique properties, 2-Amino-4-cyclopropylbenzonitrile has potential applications in the development of chemotherapeutic drugs . Multicomponent reactions (MCRs) have recently emerged as powerful tools in the synthesis of organic compounds and chemotherapeutic drugs .

Use in the Synthesis of Magnetic Nanoparticles

2-Amino-4-cyclopropylbenzonitrile has been used in the synthesis of amine-functionalized silica magnetic nanoparticles (ASMNPs) . These nanoparticles have several applications in various fields such as drug delivery, magnetic resonance imaging (MRI), and environmental remediation .

Safety and Hazards

The safety information for 2-Amino-4-cyclopropylbenzonitrile indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Relevant Papers Unfortunately, the search results did not yield any specific papers directly related to 2-Amino-4-cyclopropylbenzonitrile .

properties

IUPAC Name |

2-amino-4-cyclopropylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-5,7H,1-2,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCSEKWOVQOXSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-cyclopropylbenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Phenylmethoxycarbonylamino)-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2415105.png)

![3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2415111.png)

![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)

![1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415121.png)

![4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-phenyl-1H-pyrimidin-6-one;hydrochloride](/img/structure/B2415125.png)